2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2S/c1-11-2-7-14(20)8-15(11)22-17(23)10-25-18-21-9-16(24-18)12-3-5-13(19)6-4-12/h2-9H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDUEZBGZHWVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bredereck Reaction
Procedure :
- Reactants : 4-Bromophenylglyoxal (1.0 equiv) and thiourea (1.2 equiv).
- Conditions : Reflux in ethanol with HCl (2 M) for 8–12 hours.
- Mechanism : Cyclocondensation forms the oxazole ring, followed by thiolation.
- Yield : 65–72%.
Optimization :
Van Leusen Oxazole Synthesis
Procedure :
- Reactants : 4-Bromobenzaldehyde (1.0 equiv) and TosMIC (p-toluenesulfonylmethyl isocyanide, 1.1 equiv).
- Conditions : K₂CO₃ in methanol at 0°C → room temperature, 6 hours.
- Yield : 58–63%.
Synthesis of 2-Chloro-N-(5-Chloro-2-Methylphenyl)Acetamide
Acetylation of 5-Chloro-2-Methylaniline
Procedure :
- Reactants : 5-Chloro-2-methylaniline (1.0 equiv) and chloroacetyl chloride (1.2 equiv).
- Conditions : Dichloromethane (DCM), triethylamine (TEA) base, 0°C → room temperature, 4 hours.
- Yield : 85–90%.
Purification : Column chromatography (hexane:ethyl acetate, 7:3).
Coupling of Fragments via Sulfanyl Bridge
Nucleophilic Substitution
Procedure :
Alternative Method: Mitsunobu Reaction
Procedure :
- Reactants : Same as above, with DIAD (diisopropyl azodicarboxylate) and PPh₃.
- Conditions : THF, 0°C → room temperature, 12 hours.
- Yield : 68–72%.
Optimization and Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Continuous Flow Reactors
- Setup : Microstructured reactor with residence time 10–15 minutes.
- Benefits : Enhanced safety and scalability for bromination steps.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
| ¹H NMR (CDCl₃) | δ 7.82 (d, 2H, Ar-Br), 2.32 (s, 3H, CH₃) | 400 MHz |
| HRMS (m/z) | [M+H]⁺ calc. 481.92, found 481.91 | ESI-QTOF |
Challenges and Solutions
- Regioselectivity in Oxazole Formation : Use of bulky bases (e.g., DBU) ensures 2-thiol selectivity.
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:1) resolves sulfanyl-acetamide byproducts.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Azides, nitriles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The heterocyclic core significantly impacts physicochemical and biological properties:
Biological Activity
The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on diverse research findings, including synthesis methods, biological assays, and molecular modeling studies.
Chemical Structure and Properties
The compound consists of an oxazole ring substituted with a bromophenyl group and a sulfanyl linkage, combined with a chloromethylphenyl acetamide moiety. Its molecular formula is CHBrClNOS. The presence of halogen substituents (bromine and chlorine) is significant as these groups often enhance biological activity through various mechanisms.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Oxazole Ring | Oxazole |
| Bromophenyl Group | Bromobenzene |
| Chloromethylphenyl Acetamide | Chloromethylphenyl |
Antimicrobial Activity
Research indicates that compounds containing oxazole and thiazole rings exhibit significant antimicrobial properties. A study on related compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with lipid biosynthesis pathways .
Case Study: Antimicrobial Screening
In a recent study, derivatives of similar structures were evaluated for their antimicrobial efficacy using the turbidimetric method. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of the compound was assessed using the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay revealed that several derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Molecular docking studies suggested that these compounds interact favorably with estrogen receptors, which are crucial in breast cancer progression .
Table 2: Anticancer Activity Results
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound D6 | 12.5 | MCF7 |
| Compound D7 | 9.8 | MCF7 |
| Control (DMSO) | >50 | MCF7 |
The proposed mechanisms for the biological activities include:
- Antimicrobial : Inhibition of bacterial lipid synthesis and disruption of cell wall integrity.
- Anticancer : Interaction with estrogen receptors leading to altered signaling pathways that inhibit tumor growth.
Molecular Modeling Studies
Molecular docking studies using software such as Schrodinger have provided insights into the binding affinities of the compound with various biological targets. These studies indicate strong interactions with key receptors involved in cancer pathways, suggesting potential for further development as an anticancer agent.
Table 3: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Mode of Interaction |
|---|---|---|
| Estrogen Receptor | -9.5 | Hydrogen Bonding |
| Bacterial Lipid Synthase | -8.3 | Hydrophobic Interactions |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how is purity confirmed?
The compound is typically synthesized via multi-step reactions involving condensation of halogenated aromatic precursors with heterocyclic intermediates. Key steps include nucleophilic substitution to attach the sulfanyl-acetamide moiety and cyclization to form the oxazole ring. Analytical validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond connectivity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>95%) .
Q. Which spectroscopic methods are critical for structural characterization?
A combination of ¹H NMR (to identify proton environments, e.g., aromatic protons at δ 7.2–8.1 ppm), ¹³C NMR (to confirm carbonyl groups at ~170 ppm and aromatic carbons), and IR spectroscopy (to detect C=O stretching at ~1650 cm⁻¹) is essential. High-resolution MS (HRMS) provides exact mass confirmation, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. What in vitro assays are used for preliminary biological activity screening?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst use : Triethylamine or DMAP accelerates acyl transfer reactions.
- Purification : Gradient column chromatography (hexane:ethyl acetate) isolates the product from byproducts .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts.
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous peaks.
- Multi-technique analysis : Combine NOESY (for spatial proximity) and HSQC (for C-H coupling) to resolve stereoisomerism .
Q. How do halogen substituents (Br, Cl) influence bioactivity and reactivity?
- Bioactivity : The 4-bromophenyl group enhances lipophilicity, improving membrane permeability. Chlorine at the 5-position of the phenyl ring may sterically hinder metabolic degradation.
- Reactivity : Bromine participates in Suzuki-Miyaura cross-coupling for structural diversification, while chlorine stabilizes the oxazole ring via electron-withdrawing effects .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
- DFT calculations : Model transition states for sulfanyl-acetamide bond formation.
- Molecular docking : Simulate interactions with biological targets (e.g., kinase active sites) to prioritize synthetic analogs.
- Machine learning : Train models on existing reaction databases to predict optimal conditions for functional group transformations .
Methodological Considerations
- Data contradiction analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts. Use statistical tools (e.g., Grubbs’ test) to identify outliers in bioactivity datasets .
- Theoretical framework alignment : Anchor studies to established concepts (e.g., structure-activity relationships for oxazole derivatives) to guide hypothesis-driven research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
